N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide
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Overview
Description
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a sec-butylphenyl group, and a chlorobenzamide moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the sec-Butylphenyl Group: The sec-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where sec-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide
- N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Uniqueness
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN2OS |
---|---|
Molecular Weight |
370.9g/mol |
IUPAC Name |
N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H19ClN2OS/c1-3-13(2)14-4-6-15(7-5-14)18-12-25-20(22-18)23-19(24)16-8-10-17(21)11-9-16/h4-13H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
UQFRYNKMBJROLN-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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